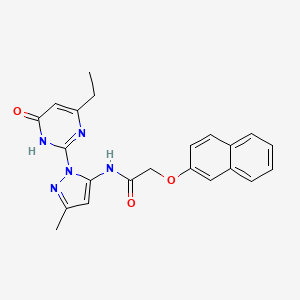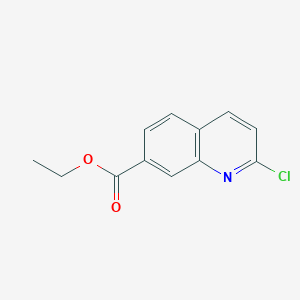![molecular formula C15H12ClNO2S3 B2712894 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide CAS No. 2309802-18-2](/img/structure/B2712894.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a bithiophene moiety, which is a type of aromatic compound that consists of two thiophene rings fused together . Bithiophenes are known to be used in organic electronics due to their semiconducting properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the bithiophene . The presence of the amide group (-CONH2) would also introduce polarity to the molecule.Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, bithiophenes can undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure . For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility in different solvents.科学的研究の応用
Synthesis and Characterization
Thiophene derivatives, including bithiophene compounds, have been synthesized and characterized for various applications. For instance, research by Desai et al. (2011) focused on synthesizing a series of compounds for antimicrobial activities, emphasizing the importance of structural elucidation using spectroscopic techniques like IR, NMR, and Mass spectrometry (Desai, Dodiya, & Shihora, 2011). Such methodologies are crucial for understanding the chemical behavior and potential applications of N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide.
Electrophilic Reactions and Polymerization
The study of electrophilic reactions promoted by samarium diiodide in thiophene-incorporating compounds, as explored by Yang et al. (2000), highlights the synthetic versatility of thiophene derivatives. This research demonstrates the regioselective reactions of thiophene compounds with aldehydes, ketones, and conjugated esters, leading to the preparation of long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000). Such findings suggest the potential for N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide to undergo similar reactions, expanding its application scope.
Applications in Material Science
The oxidative polymerization of monosubstituted bithiophenes, as reported by Rasmussen, Pickens, & Hutchison (1998), presents a new approach to functionalized polythiophenes. This research underscores the advantages of using bithiophene derivatives for polymerization, including direct oxidative polymerization and the production of polymers with decreased side-chain density, which is significant for enhancing effective conjugation lengths (Rasmussen, Pickens, & Hutchison, 1998). This polymerization approach could be applicable to N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide, offering pathways to novel polymeric materials.
Photophysical and Electrochemical Properties
The study of solvent polarity indicators based on bithiophene carboxamidine derivatives by Taha et al. (2021) provides insights into the photophysical properties of thiophene derivatives in different solvents. These properties are essential for applications in sensors and optoelectronic devices (Taha, Dappour, Ismail, Kamel, & Abdel-Shafi, 2021). The findings from this research could inform the development of applications for N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide in similar domains.
作用機序
将来の方向性
特性
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-14-4-3-13(22-14)15(19)17-7-10(18)12-2-1-11(21-12)9-5-6-20-8-9/h1-6,8,10,18H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEGNANIXPLFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C3=CC=C(S3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)
![2-Amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide;hydrochloride](/img/structure/B2712813.png)
![N-(3-chlorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2712814.png)
![6-isopentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2712815.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)
![N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2712818.png)

![N-(3-chloro-4-methylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2712821.png)


![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)
![1-[2-(dimethoxymethyl)phenyl]-N-methylmethanamine](/img/structure/B2712833.png)
